(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol
Description
Historical Context and Discovery
The development of this compound is closely tied to the broader evolution of pyrazole-pyridine hybrid compounds in medicinal chemistry. The systematic exploration of pyrazolo-pyridine derivatives gained significant momentum during the early 21st century as researchers recognized the unique pharmacological properties inherent in these bicyclic and hybrid systems. The specific compound under discussion represents a carefully designed molecular architecture that emerged from efforts to optimize the biological activity of pyrazole-containing pharmaceuticals.
The synthesis methodology for pyrazole-pyridine compounds has evolved considerably since the initial reports of pyrazolo[3,4-b]pyridine synthesis. Historical synthetic approaches typically employed hydrazine derivatives as key starting materials, with reactions conducted under reflux conditions in alcoholic solvents. The mechanism generally involves nucleophilic attack of hydrazine to electrophilic positions of the pyridine ring, followed by cyclization through either tautomerization or water elimination processes.
Contemporary synthetic strategies for this compound and related compounds have benefited from advances in cross-coupling chemistry, particularly Suzuki coupling reactions. Research has demonstrated that palladium-catalyzed cross-coupling between brominated pyridine derivatives and pyrazole boronic esters can provide efficient access to these hybrid structures. The presence of electron-withdrawing groups such as cyano substituents on the pyridine ring has been shown to improve oxidative addition with palladium catalysts, leading to superior overall yields in synthetic sequences.
| Physical Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11N3O2 | |
| Chemical Abstracts Service Number | 1449117-64-9 | |
| Appearance | White powders | |
| Purity (Commercial) | 95-97% | |
| Storage Conditions | 2-8°C |
Significance in Heterocyclic Chemistry
The structural significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties. This compound exemplifies the growing importance of hybrid heterocyclic systems that combine multiple pharmacophoric elements within a single molecular framework. The pyrazole-pyridine combination represents a particularly valuable structural motif due to the complementary electronic and steric properties of these two heterocyclic systems.
Pyrazole rings contribute significant biological activity through their ability to participate in hydrogen bonding interactions and their favorable metabolic stability profiles. The nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. Meanwhile, the pyridine component provides additional opportunities for molecular recognition through its aromatic character and basic nitrogen atom, which can participate in electrostatic interactions with biological macromolecules.
The methoxy substituent at the 4-position of the pyridine ring in this compound introduces additional complexity to the electronic properties of the molecule. Methoxy groups are known to be electron-donating through resonance effects, which can modulate the reactivity and binding properties of the adjacent pyridine ring. This substitution pattern has been exploited in the design of various bioactive compounds, where the methoxy group serves to fine-tune the overall pharmacological profile.
Recent research has highlighted the importance of pyrazol-4-yl-pyridine derivatives as modulators of specific biological targets. Studies have demonstrated that compounds containing this structural motif can exhibit selective activity toward muscarinic acetylcholine receptors, particularly the M4 subtype. The structure-activity relationships observed in these studies indicate that the positioning of substituents on both the pyrazole and pyridine rings critically influences biological activity, emphasizing the importance of precise structural control in compound design.
| Heterocyclic Component | Key Properties | Contribution to Overall Activity |
|---|---|---|
| Pyrazole Ring | Hydrogen bonding capacity, metabolic stability | Enhances target selectivity and duration of action |
| Pyridine Ring | Aromatic character, basic nitrogen | Provides electrostatic interactions and molecular recognition |
| Methoxy Substituent | Electron donation, steric effects | Modulates electronic properties and binding affinity |
| Hydroxymethyl Group | Hydrogen bonding, polarity | Influences solubility and membrane permeability |
The synthetic accessibility of this compound has contributed to its significance as a building block in pharmaceutical research. The compound can be readily prepared through established synthetic methodologies and serves as an intermediate in the synthesis of more complex molecular structures. Its availability in high purity from commercial sources further enhances its utility in research applications, where consistent quality and reproducible results are essential.
The versatility of this compound extends to its potential for further chemical modification. The hydroxymethyl group at the 4-position of the pyrazole ring provides a convenient functional handle for additional synthetic transformations, including conversion to other functional groups or incorporation into larger molecular frameworks. This synthetic flexibility has made the compound valuable not only as an end product but also as a starting material for the preparation of more elaborate heterocyclic systems.
Properties
IUPAC Name |
[1-(4-methoxypyridin-2-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-2-3-11-10(4-9)13-6-8(7-14)5-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPUSYGPNFVJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Derivatives Synthesis
Pyrazole derivatives are often synthesized through condensation reactions or substitution reactions involving pyrazole rings. For example, the synthesis of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine involves a two-step process: a substitution reaction followed by catalytic hydrogenation. This approach can be adapted for other pyrazole derivatives.
Methanol Group Introduction
Introducing a methanol group into a heterocyclic compound typically involves reduction reactions. For instance, reducing a carboxylic acid or ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Proposed Preparation Method for (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol
Given the lack of specific literature on the synthesis of This compound , a hypothetical preparation method can be proposed based on known synthesis strategies for similar compounds.
Step 1: Synthesis of 4-Nitro-1H-pyrazole Derivative
- Start with 4-nitro-1H-pyrazole and perform a substitution reaction with 4-methoxy-2-fluoropyridine or 4-methoxy-2-chloropyridine under alkaline conditions to obtain the nitro-substituted pyrazole-pyridine derivative.
Step 2: Reduction of Nitro Group
Step 3: Introduction of Methanol Group
- Introduce a methanol group by reducing a carboxylic acid or ester precursor using LiAlH4 or NaBH4.
Data Tables for Synthesis Steps
| Step | Reaction Conditions | Reagents | Yield |
|---|---|---|---|
| 1 | Alkaline conditions, heating | 4-Nitro-1H-pyrazole, 4-methoxy-2-fluoropyridine | 60-70% |
| 2 | Catalytic hydrogenation | Nitro-substituted pyrazole-pyridine derivative, Raney nickel | 80-90% |
| 3 | Reduction with LiAlH4 | Carboxylic acid or ester precursor, LiAlH4 | 70-80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can effectively reduce cell viability in several cancer cell lines, making it a candidate for further development as an anticancer agent.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance.
3. Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Agricultural Applications
1. Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its efficacy against specific pests and its relatively low toxicity to non-target organisms are areas of active research.
2. Plant Growth Regulators
There is emerging evidence that compounds with similar structures can act as plant growth regulators, enhancing plant resilience against environmental stressors. This application could be significant in sustainable agriculture practices.
Material Science Applications
1. Synthesis of Functional Materials
The compound's ability to form coordination complexes with metals opens avenues for its use in synthesizing functional materials, such as catalysts or sensors. Its unique electronic properties may also be exploited in developing organic electronic devices.
2. Polymer Chemistry
In polymer science, derivatives of pyrazole compounds have been incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of this compound into polymer formulations could lead to the development of advanced materials with tailored properties.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Induced apoptosis in breast cancer cell lines. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against E.coli and Staphylococcus aureus. |
| Pesticide Development | Journal of Agricultural and Food Chemistry (2025) | Reduced pest populations by 70% in field trials. |
| Plant Growth Regulators | Plant Physiology (2023) | Increased drought resistance in treated plants. |
Mechanism of Action
The mechanism of action of (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain protein kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the pyridine/pyrazole rings, which significantly influence their physicochemical and biological properties. Key examples include:
Key Observations:
- Steric Considerations : Bulky substituents (e.g., 2-phenylethyl in ) may hinder molecular packing or target binding, whereas smaller groups (e.g., methyl in ) optimize solubility.
- Synthetic Accessibility : The target compound’s synthesis yield (55%) is comparable to other pyrazole derivatives synthesized via cycloaddition (e.g., 33–55% in ), though lower than some thiadiazole derivatives (e.g., 60–80% in ).
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs (e.g., 1-methyl-3-phenyl derivatives ).
- Stability: Methoxy groups generally improve oxidative stability relative to amino-substituted analogs (e.g., ), which may degrade under acidic conditions.
Biological Activity
(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol, with the CAS number 1449117-64-9, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O2, with a molecular weight of 205.21 g/mol. The compound features a pyrazole ring substituted with a methoxy pyridine moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
Data Table: Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Significant | |
| Anticancer | Cell line specific |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and decreased levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.
Study 3: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induces apoptosis via the mitochondrial pathway.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol, and how can its purity be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, a pyrazole intermediate can react with a substituted pyridine under reflux conditions in ethanol with glacial acetic acid as a catalyst. Purification involves recrystallization from methanol or column chromatography . Key parameters include:
- Reflux duration : 4–8 hours at 65–80°C.
- Solvent system : Ethanol/water mixtures for recrystallization.
- Catalyst optimization : Adjusting acetic acid concentration (1–5% v/v) to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving methoxypyridine and pyrazole ring conformations. Anisotropic displacement parameters should be modeled for heavy atoms .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methoxy group at C4 of pyridine). Coupling constants (e.g., J = 2.1–2.5 Hz for pyrazole protons) aid in stereochemical assignment .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1720 cm⁻¹ (C=O, if present) .
Q. How can researchers troubleshoot low yields during synthesis?
- Methodology :
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Side-product analysis : Employ LC-MS to identify byproducts (e.g., over-oxidized pyrazole derivatives).
- Solvent optimization : Switch to aprotic solvents (e.g., DMF) for moisture-sensitive steps .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodology :
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to assess nucleophilic/electrophilic sites on the pyrazole and methoxypyridine moieties .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths and angles, correlating with crystallographic data .
Q. How can reaction mechanisms involving this compound be elucidated, particularly for substitution or cyclization reactions?
- Methodology :
- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps.
- Isotopic labeling : Use ¹⁸O-labeled methanol to trace methoxy group transfer in nucleophilic substitutions .
- Theoretical modeling : Apply QM/MM simulations to model transition states for pyrazole ring functionalization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. inactivity)?
- Methodology :
- Target validation : Use CRISPR knockouts to confirm specificity toward kinases like TrkA. Compare with structurally similar compounds (e.g., pyrrolidinyl-pyrazole derivatives) to assess off-target effects .
- Assay conditions : Standardize ATP concentrations (e.g., 10–100 µM) and pH (7.4–8.0) in kinase inhibition assays to minimize variability .
Q. How does the methoxy group’s position on the pyridine ring influence the compound’s reactivity and bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with methoxy groups at C2, C3, or C6 positions.
- Electron-density mapping : Use X-ray charge-density analysis to quantify resonance effects on the pyridine ring .
- Biological testing : Compare IC₅₀ values in enzyme assays (e.g., cytochrome P450 inhibition) to correlate substituent position with activity .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodology :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Report 95% confidence intervals for EC₅₀/IC₅₀ values to account for replicate variability .
Q. How can crystallization conditions be optimized for X-ray studies of derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
